Superior Lipophilicity (LogP) and Altered PSA Compared to the Des-Methyl Analog
The introduction of two methyl groups in 5-(4-Methoxy-3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine significantly increases lipophilicity and reduces polar surface area relative to its des-methyl counterpart, 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This change is predicted to enhance membrane permeability. The target compound has a LogP of 1.87 and a PSA of 74.90 Ų . In contrast, the des-methyl analog has a lower LogP of 0.82 and a larger PSA of 79.11 Ų [1]. This results in a 2.3-fold increase in LogP and a modest decrease in PSA, which can have a profound effect on passive cellular permeability and blood-brain barrier penetration.
| Evidence Dimension | LogP (predicted) and PSA (predicted) |
|---|---|
| Target Compound Data | LogP: 1.87; PSA: 74.90 Ų |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5). LogP: 0.82; PSA: 79.11 Ų |
| Quantified Difference | LogP is 2.3-fold higher. PSA is 4.21 Ų lower. |
| Conditions | Predicted computational values. Target data from Chemsrc ; comparator data from PubChem [1]. |
Why This Matters
A higher LogP and lower PSA suggests this compound will exhibit better membrane penetration than the simpler 4-methoxy analog, making it a more suitable starting point for programs targeting intracellular or CNS targets.
- [1] PubChem. Compound Summary for CID 135509543, 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. View Source
